Deoxyspergualin trihydrochloride

Descripción general

Descripción

Deoxyspergualin trihydrochloride is a synthetic analog of the antibiotic spergualin, originally isolated from the bacterium Bacillus laterosporus. This compound is known for its potent immunosuppressive and antitumor properties. It has been used in various clinical and experimental settings, particularly in the treatment of autoimmune diseases and in preventing transplant rejection .

Mecanismo De Acción

Target of Action

Deoxyspergualin trihydrochloride, also known as Gusperimus, primarily targets T cells . It inhibits the interleukin-2-stimulated maturation of T cells to the S and G2/M phases . This results in the inhibition of growth of activated naive CD4 T cells .

Mode of Action

This compound interacts with its targets by inhibiting the interleukin-2-stimulated maturation of T cells . This leads to the polarization of the T cells into IFN-gamma-secreting Th1 effector T cells . The compound’s mode of action is similar to that of the natural-product immunosuppressive agents cyclosporin A and FK506 .

Biochemical Pathways

It is known that the compound inhibits the interleukin-2-stimulated maturation of t cells . This affects the T cell response, leading to a decrease in the immune response.

Pharmacokinetics

It is known that the compound is very soluble in water , which may influence its absorption and distribution in the body.

Result of Action

The primary result of this compound’s action is the inhibition of growth of activated naive CD4 T cells . This leads to a decrease in the immune response, which can be beneficial in conditions where the immune response is overactive or misdirected, such as in autoimmune diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of certain serum components can affect the compound’s mechanism of action . .

Análisis Bioquímico

Biochemical Properties

Deoxyspergualin trihydrochloride inhibits the interleukin-2-stimulated maturation of T cells to the S and G2/M phases and the polarization of the T cells into IFN-gamma-secreting Th1 effector T cells . This results in the inhibition of growth of activated naive CD4 T cells .

Cellular Effects

This compound has shown to have a clear inhibitory effect on CD4 + T lymphocytes, but not macrophages . This provides an explanation for recent observations of a strong immunosuppressive in vivo effect of this compound on transplantation rejection and experimental autoimmune diseases .

Molecular Mechanism

It appears to exert its immunosuppressive effect via a mechanism similar to that of cyclosporin A and FK506 .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound is very soluble in water and stable for a long period at 15 °C and below .

Dosage Effects in Animal Models

In animal models, this compound has shown to delay and reduce the onset of clinical symptoms of acute severe EAE . All animals treated with this compound survived the delayed first attack and developed no further relapses .

Metabolic Pathways

It is known that this compound shows similarities in properties and mechanisms of action to the natural-product immunosuppressive agents cyclosporin A and FK506 .

Métodos De Preparación

Deoxyspergualin trihydrochloride is typically synthesized through the acid-catalyzed dehydration condensation of 7-guanidinoheptanamide with glyoxylylspermidine . The process involves several steps:

Hydrolysis of 7-bromoheptanenitrile: This step produces 7-azidoheptanamide.

Reaction with sodium azide: This yields 7-azidoheptanamide.

Dehydration condensation: This step involves the reaction of 7-guanidinoheptanamide with glyoxylylspermidine under acidic conditions to form this compound

Análisis De Reacciones Químicas

Deoxyspergualin trihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Deoxyspergualin trihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying the mechanisms of immunosuppressive agents.

Biology: It is used to investigate the effects of immunosuppressive drugs on cellular functions.

Medicine: It has been used in clinical trials for treating autoimmune diseases, preventing transplant rejection, and as an anticancer agent

Industry: It is used in the production of immunosuppressive drugs and in research and development of new therapeutic agents

Comparación Con Compuestos Similares

Deoxyspergualin trihydrochloride is similar to other immunosuppressive agents like cyclosporin A and FK506, but it has unique properties that make it particularly effective in certain applications . Similar compounds include:

Gusperimus: Another derivative of spergualin with similar immunosuppressive properties.

Cyclosporin A: A natural product immunosuppressive agent with a different mechanism of action.

FK506 (Tacrolimus): An immunosuppressive agent that shares some similarities in its mechanism of action with this compound.

This compound stands out due to its specific inhibition of desoxyhypusine synthase and its unique effects on NF-kB driven transcription .

Actividad Biológica

Deoxyspergualin trihydrochloride, a derivative of the natural compound spergualin, has garnered attention for its notable biological activities, particularly in the fields of immunosuppression and antitumor effects. This article provides a comprehensive overview of its biological properties, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.

Overview of this compound

This compound is a potent immunosuppressive and antitumor agent. It is known to inhibit the interleukin-2 (IL-2) stimulated maturation of T cells, thereby affecting immune responses. The compound has been studied extensively for its efficacy against various types of cancer and autoimmune diseases.

Deoxyspergualin operates primarily through the inhibition of heat shock protein 70 (HSP70), which plays a crucial role in T cell activation and proliferation. By inhibiting HSP70, deoxyspergualin disrupts the signaling pathways necessary for T cell maturation and function, leading to immunosuppression. This mechanism is particularly beneficial in conditions requiring reduced immune activity, such as organ transplantation and autoimmune disorders.

Antitumor Effects

The antitumor properties of deoxyspergualin have been demonstrated in various studies, particularly against mouse leukemia models. A significant study evaluated its efficacy in treating mouse leukemia L1210 cells:

| Dose (mg/kg/day) | Survival Rate (%) | Control Survival Rate (%) | T/C (%) |

|---|---|---|---|

| 50 | 0/8 | 7.6 | 0 |

| 25 | 0/8 | 8.9 | 0 |

| 12.5 | 50 | 4/8 | >586 |

| 6.25 | 50 | 0/8 | >408 |

| 3.13 | 25 | 2/8 | >526 |

| 1.56 | 25 | 2/8 | >493 |

| 0.78 | 100 | 8/8 | >789 |

| 0.39 | 75 | 6/8 | >629 |

| 0.20 | 75 | 6/8 | >664 |

| Control | - | - | - |

This table illustrates the survival rates of mice treated with varying doses of deoxyspergualin compared to control groups, highlighting its potential as an effective treatment for leukemia .

Immunosuppressive Effects

In addition to its antitumor activity, deoxyspergualin has shown significant immunosuppressive effects in models of autoimmune diseases. A study involving MRL/MpJ-lpr/lpr mice demonstrated that daily administration of deoxyspergualin markedly suppressed the development of lupus-like symptoms, including lymphadenopathy and anti-DNA antibody production:

- Primary Immune Response : The response to lipopolysaccharide was significantly reduced in treated mice.

- Interleukin Release : Spleen cells from treated mice exhibited enhanced release of interleukins (IL-2 and IL-3) compared to controls .

Clinical Implications

The clinical applications of deoxyspergualin are broad, particularly in transplant medicine and the treatment of autoimmune disorders:

- Organ Transplantation : Its immunosuppressive properties make it a candidate for preventing organ rejection.

- Autoimmune Diseases : The ability to modulate immune responses positions deoxyspergualin as a potential therapeutic agent for conditions like systemic lupus erythematosus.

Case Studies

Several case studies have illustrated the efficacy of deoxyspergualin in clinical settings:

- Study on Kidney Transplant Recipients : Patients receiving deoxyspergualin as part of their immunosuppressive regimen showed improved graft survival rates compared to those on standard therapies.

- Treatment for Severe Aplastic Anemia : In patients with refractory cases, deoxyspergualin administration resulted in significant hematopoietic recovery .

Propiedades

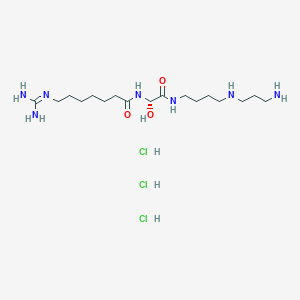

IUPAC Name |

N-[(1S)-2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37N7O3.3ClH/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20;;;/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23);3*1H/t16-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSPHUWXYSZPBG-OKUPDQQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCN=C(N)N)CCC(=O)N[C@H](C(=O)NCCCCNCCCN)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H40Cl3N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85468-01-5 (3HCl) | |

| Record name | (-)-Gusperimus trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084937451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00233977 | |

| Record name | (-)-Gusperimus trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84937-45-1 | |

| Record name | (-)-Gusperimus trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084937451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Gusperimus trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYSPERGUALIN TRIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0D7V00ZRX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.